Platinum(IV) Bromide: A Technical Guide to Synthesis and Characterization
Platinum(IV) Bromide: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of platinum(IV) bromide (PtBr₄). It is intended to serve as a detailed guide, offering experimental protocols and summarizing key analytical data for professionals engaged in chemical research and development.
Introduction
Platinum(IV) bromide, with the chemical formula PtBr₄, is an inorganic compound appearing as a brown or brownish-black solid.[1][2] It is primarily of academic and research interest, serving as a precursor in the synthesis of various platinum-containing compounds and as a component in reagents for qualitative inorganic analysis.[1] Structurally, PtBr₄ exists as an inorganic polymer composed of interconnected [PtBr₆]²⁻ octahedra.[1] The compound is characterized by its low solubility in water and decomposition upon heating.[1]
Synthesis of Platinum(IV) Bromide
The synthesis of platinum(IV) bromide can be achieved through the dehydration of hexabromoplatinic acid (H₂PtBr₆). Hexabromoplatinic acid is typically prepared by dissolving platinum metal in a mixture of hydrobromic acid (HBr) and bromine (Br₂). The subsequent thermal decomposition of the resulting acid yields platinum(IV) bromide.
Experimental Protocol: Synthesis from Hexabromoplatinic Acid
This protocol describes a representative method for the synthesis of PtBr₄.
Materials:
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Platinum sponge or foil
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Concentrated hydrobromic acid (HBr, 48%)
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Liquid bromine (Br₂)
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Drying agent (e.g., phosphorus pentoxide, P₄O₁₀)
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Inert atmosphere (e.g., nitrogen or argon gas)
Equipment:
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Round-bottom flask with a reflux condenser
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Heating mantle
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Schlenk line or glovebox for inert atmosphere handling
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Tube furnace
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Glass or quartz boat
Procedure:
Step 1: Preparation of Hexabromoplatinic Acid (H₂PtBr₆)
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In a round-bottom flask, place platinum metal.
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Under a fume hood and with extreme caution, add an excess of 48% hydrobromic acid to the flask.
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Slowly add liquid bromine portion-wise to the mixture. The reaction is exothermic and will generate bromine vapor.
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Attach a reflux condenser and gently heat the mixture. Continue heating until all the platinum metal has dissolved, resulting in a deep reddish-brown solution of H₂PtBr₆.
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Allow the solution to cool to room temperature.
-
Carefully evaporate the solvent under reduced pressure to obtain the solid hexabromoplatinic acid hydrate (B1144303).
Step 2: Thermal Decomposition to Platinum(IV) Bromide (PtBr₄)
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Place the synthesized H₂PtBr₆ hydrate in a quartz boat.
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Position the boat in the center of a tube furnace.
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Heat the sample gently under a slow stream of dry, inert gas (e.g., nitrogen) to remove water of hydration.
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Once dehydration is complete, increase the temperature to approximately 180°C. The decomposition of H₂PtBr₆ to PtBr₄ occurs with the evolution of HBr gas.[3]
-
Maintain this temperature until the evolution of HBr ceases.
-
Cool the furnace to room temperature under the inert atmosphere.
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The resulting brownish-black solid is platinum(IV) bromide. Store the product under an inert, dry atmosphere to prevent hydrolysis.
Synthesis and Characterization Workflow
The overall process from starting materials to the synthesis of PtBr₄ and its subsequent analysis is outlined in the workflow diagram below.
Caption: Workflow for the synthesis and characterization of Platinum(IV) Bromide.
Characterization of Platinum(IV) Bromide
X-ray Crystallography
X-ray crystallography is used to determine the solid-state structure of PtBr₄. The compound is known to adopt a polymeric structure where individual platinum atoms are octahedrally coordinated, forming a network of edge-sharing [PtBr₆] octahedra.[1]
Experimental Protocol:
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A suitable single crystal of PtBr₄ is selected and mounted on a goniometer head.
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The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) radiation.
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The collected data are processed to solve and refine the crystal structure, yielding information on lattice parameters, bond lengths, and bond angles.
Data Presentation: While a complete crystal structure determination for pure PtBr₄ is not readily available in recent literature, data from related hexabromoplatinate(IV) complexes provide representative structural parameters.
| Parameter | Description | Representative Value |
| Coordination Geometry | Geometry around the Platinum(IV) center | Octahedral |
| Pt-Br Bond Length | Average distance between Platinum and Bromine | ~2.46 Å |
| Br-Pt-Br Bond Angle | Angle between adjacent bromine atoms (cis) | ~90° |
| Br-Pt-Br Bond Angle | Angle between opposite bromine atoms (trans) | ~180° |
| Note: Representative values are derived from crystallographic data of complexes containing the [PtBr₆]²⁻ anion. |
¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹⁵Pt NMR is a powerful technique for characterizing platinum complexes in solution. The ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance) has a very wide chemical shift range (>13,000 ppm), making it highly sensitive to the electronic environment of the platinum center.[4]
Experimental Protocol:
-
Prepare a solution of the platinum-bromide species by dissolving it in a suitable deuterated solvent. Due to the low solubility of PtBr₄, analysis may require the preparation of soluble derivatives like K₂[PtBr₆].
-
Transfer the solution to a 5 mm NMR tube.
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Acquire the ¹⁹⁵Pt NMR spectrum on a high-field NMR spectrometer.
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A common external reference is a 1.2 M solution of Na₂PtCl₆ in D₂O, with its chemical shift set to 0 ppm.[4]
-
Process the spectrum to determine the chemical shift (δ) of the platinum species.
Data Presentation: The chemical shift for the [PtBr₆]²⁻ anion, the fundamental repeating unit in PtBr₄, has been well-characterized.
| Species | Solvent System | Chemical Shift (δ) vs. [PtCl₆]²⁻ |
| [PtBr₆]²⁻ | Aqueous | -1212 ppm |
| Data sourced from a study on [PtCl₆-nBrn]²⁻ complexes.[5] |
Vibrational Spectroscopy (Far-Infrared and Raman)
Vibrational spectroscopy is used to identify the characteristic stretching and bending modes of the Pt-Br bonds within the [PtBr₆] octahedra. These vibrations typically occur in the far-infrared region of the spectrum.
Experimental Protocol:
-
Far-Infrared (Far-IR) Spectroscopy:
-
Prepare a sample by creating a Nujol mull or a polyethylene (B3416737) pressed disk containing a small amount of finely ground PtBr₄.
-
Record the spectrum using an FT-IR spectrometer equipped for the far-infrared region (typically < 400 cm⁻¹).
-
-
Raman Spectroscopy:
-
Place a small amount of the solid PtBr₄ sample into a capillary tube or onto a microscope slide.
-
Acquire the Raman spectrum using a Raman spectrometer with an appropriate laser excitation source (e.g., 532 nm or 785 nm).
-
Collect the scattered light to generate the spectrum.
-
Data Presentation: The vibrational modes for octahedral [PtBr₆]²⁻ species are well-established.
| Vibrational Mode | Symmetry | Spectroscopic Activity | Expected Frequency Range (cm⁻¹) |
| ν(Pt-Br) sym | A₁g | Raman | ~210 - 220 |
| ν(Pt-Br) asym | E₉ | Raman | ~190 - 200 |
| ν(Pt-Br) asym | F₁ᵤ | IR | ~240 - 250 |
| δ(Br-Pt-Br) | F₂₉ | Raman | ~100 - 110 |
| δ(Br-Pt-Br) | F₁ᵤ | IR | ~90 - 100 |
| Note: Expected frequency ranges are based on studies of various hexabromoplatinate(IV) complexes.[6] |
Thermal Analysis
Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of PtBr₄.
Experimental Protocol:
-
Place a small, accurately weighed amount of PtBr₄ (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Place the crucible onto the TGA balance.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The instrument records the mass of the sample as a function of temperature.
Data Presentation: The primary thermal event for platinum(IV) bromide is its decomposition.
| Parameter | Description | Value |
| Decomposition Temperature | Onset temperature for mass loss | ~180 °C |
| Decomposition Products | Expected products upon heating in inert gas | PtBr₂ and Br₂ |
| Final Residue (High Temp.) | Final product after complete decomposition | Platinum Metal (Pt) |
| Data sourced from established chemical handbooks.[3] |
References
- 1. Platinum(IV) bromide - Wikipedia [en.wikipedia.org]
- 2. Platinum Compounds [chm.bris.ac.uk]
- 3. WebElements Periodic Table » Platinum » platinum tetrabromide [webelements.com]
- 4. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Metal–ligand vibrations: the far-infrared spectra of some cis- and trans-platinum(IV) complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
